Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate
Description
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is a spirocyclic compound featuring a unique fused bicyclic structure. Its core consists of a six-membered triazaspiro ring system (spiro[4.6]undecane) with a tert-butyl carboxylate group at position 2 and an oxo (keto) group at position 6. The spiro architecture imposes conformational rigidity, which is advantageous in drug design for enhancing target binding specificity and metabolic stability. This compound has been cataloged by suppliers like CymitQuimica and PharmaBlock Sciences, though its commercial availability is currently listed as discontinued.
Properties
IUPAC Name |
tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O3/c1-12(2,3)19-11(18)16-7-5-13(9-16)4-6-14-10(17)8-15-13/h15H,4-9H2,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHCITLZBIAHNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(C1)CCNC(=O)CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable amine with a ketone under acidic conditions to form the spirocyclic core. The tert-butyl ester group is then introduced through esterification reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted spirocyclic compounds .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its spirocyclic structure may allow it to bind selectively to certain proteins or nucleic acids, making it a candidate for drug development .
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit activity against various diseases, including cancer and infectious diseases .
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic compounds with diaza or triaza cores are widely explored in medicinal chemistry. Below is a detailed comparison of the target compound with analogous structures, focusing on spiro systems, substituents, and functional groups.
Structural Variations in Spiro Systems
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate
- Spiro System : [4.6] (six-membered ring fused to a four-membered ring).
- Nitrogen Positions : 2, 6, 9 (triaza).
- Key Groups : 8-oxo, tert-butyl carboxylate at position 2.
- Applications: Potential use in drug discovery due to rigidity and hydrogen-bonding sites from the oxo and tertiary amine groups.
1-Boc-2-oxo-7,9-dibenzyl-1,7,9-triazaspiro[4.5]dec-3-ene
- Spiro System : [4.5] (five-membered ring fused to a four-membered ring).
- Nitrogen Positions : 1, 7, 9 (triaza).
- Key Groups : 2-oxo, benzyl substituents at positions 7 and 7.
- Structural Notes: The hexahydropyrimidine ring adopts a chair conformation with equatorial benzyl groups. The smaller spiro system increases ring strain compared to [4.6] systems.
Tert-butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate (CAS 173405-78-2)
- Spiro System : [5.5] (two five-membered rings).
- Nitrogen Positions : 2, 9 (diaza).
- Key Groups : Lacks an oxo group but includes a tert-butyl carboxylate.
Tert-butyl 7-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate (CAS 337487-27-1)
- Spiro System : [4.6].
- Nitrogen Positions : 2, 6, 10 (triaza).
- Key Groups : 7-oxo instead of 8-oxo.
Substituent and Functional Group Analysis
| Compound Name | CAS Number | Spiro System | Nitrogen Count | Oxo Position | Key Substituents |
|---|---|---|---|---|---|
| Target Compound | 1160247-09-5 | [4.6] | Triaza (2,6,9) | 8 | tert-Butyl carboxylate |
| 1-Boc-2-oxo-7,9-dibenzyl-triazaspiro[4.5]dec-3-ene | N/A | [4.5] | Triaza (1,7,9) | 2 | Benzyl groups at 7,9 |
| tert-Butyl 2,9-diazaspiro[5.5]undecane-2-carboxylate | 173405-78-2 | [5.5] | Diaza (2,9) | None | tert-Butyl carboxylate |
| tert-Butyl 7-oxo-2,6,10-triazaspiro[4.6]undecane-2-carboxylate | 337487-27-1 | [4.6] | Triaza (2,6,10) | 7 | tert-Butyl carboxylate |
Key Observations:
Larger systems (e.g., [5.5]) offer conformational flexibility but may compromise rigidity.
Oxo Group Position :
- The 8-oxo group in the target compound vs. 7-oxo in CAS 337487-27-1 alters hydrogen-bonding patterns and electronic properties, impacting solubility and reactivity.
Substituent Effects :
- Benzyl groups (as in the [4.5] analog) enhance hydrophobicity, whereas the tert-butyl carboxylate improves solubility in organic solvents.
Biological Activity
Tert-butyl 8-oxo-2,6,9-triazaspiro[4.6]undecane-2-carboxylate (CAS No. 2490705-14-9) is a complex organic compound with a unique spirocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a spirocyclic framework that enhances its interaction with biological targets. Its molecular formula is with a molecular weight of approximately 269.34 g/mol. The presence of the tert-butyl ester moiety contributes to its solubility and stability, making it a suitable candidate for various biological applications.
This compound interacts with specific molecular targets such as enzymes and receptors. The rigid structure allows for effective binding, which can modulate the activity of these biological targets. Preliminary studies suggest that it may exhibit inhibitory effects on certain enzymes involved in metabolic pathways.
Antimicrobial Properties
Research indicates that this compound demonstrates significant antimicrobial activity against various pathogens. For instance:
- Bacterial Inhibition : Studies have shown that this compound effectively inhibits the growth of Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent.
- Antifungal Activity : The compound also exhibits antifungal properties against Candida albicans, indicating its relevance in treating fungal infections.
Antiviral Effects
Recent investigations have revealed that this compound possesses antiviral activity , particularly against viruses such as herpes simplex virus type 1 (HSV-1) and respiratory syncytial virus (RSV). These findings highlight its potential as a therapeutic agent in virology.
Case Studies
- In Vitro Studies : A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of this compound using disk diffusion methods. The results indicated a significant zone of inhibition against both bacterial and fungal strains compared to control groups.
- Mechanistic Insights : Another investigation focused on the mechanism by which the compound inhibits enzyme activity related to metabolic pathways in cancer cells. The study revealed that it could selectively inhibit certain kinases, leading to reduced proliferation of cancer cells in vitro.
Research Findings Summary
| Study Focus | Findings |
|---|---|
| Antimicrobial Activity | Significant inhibition of Staphylococcus aureus and Candida albicans |
| Antiviral Activity | Effective against HSV-1 and RSV |
| Mechanism of Action | Inhibits specific kinases involved in cancer cell proliferation |
Future Directions
The current state of research on this compound suggests promising avenues for future studies:
- In Vivo Studies : Further research is needed to evaluate the safety and efficacy of this compound in animal models.
- Structure-Activity Relationship (SAR) : Investigating modifications to the chemical structure may enhance its biological activity or reduce potential side effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
